

Comprehensive Spectral Analysis Guide: o-Phenetidine Hydrochloride

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Compound of Interest

Compound Name: *o*-Phenetidine Hydrochloride

CAS No.: 89808-01-5

Cat. No.: B1590506

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Content Type: Technical Reference & Analytical Protocol Target Audience: Analytical Chemists, drug development scientists, and impurity profiling specialists.[1]

Executive Summary & Chemical Identity

o-Phenetidine Hydrochloride (2-Ethoxyaniline HCl) is a critical intermediate in the synthesis of dyes and pharmaceuticals.[1] However, in modern drug development, it is primarily scrutinized as a potentially genotoxic impurity (PGI), particularly in the supply chain of analgesics like Paracetamol (Acetaminophen) and Phenacetin.[1]

Accurate spectral characterization is essential for establishing reference standards during impurity profiling (ICH M7 guidelines).[1] This guide provides definitive spectral data (NMR, IR, Mass) and the mechanistic logic required to validate the compound's identity.[1]

Chemical Profile

Parameter	Details
IUPAC Name	2-Ethoxyaniline hydrochloride
Common Name	o-Phenetidine HCl
CAS Number	89808-01-5 (Salt form); 94-70-2 (Free base)
Molecular Formula	()
Molecular Weight	173.64 g/mol (Free base: 137.18 g/mol)
Appearance	White to off-white crystalline powder (hygroscopic)
Solubility	Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents.[1][2][3][4][5]

Sample Preparation & Handling

Critical Protocol: The hydrochloride salt differs significantly from the free base (a reddish oily liquid).[1] The salt is prone to hydrolysis and oxidation.[1]

- NMR Solvent Selection: Do not use

for the hydrochloride salt if observing the ammonium protons is required.[1] The salt may not fully dissolve, and the labile

protons often exchange or broaden into the baseline.[1]

- Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][6][7] It ensures full solubility and slows proton exchange, allowing visualization of the ammonium protons (

9.0–10.0 ppm).[1]

- Handling: Weigh quickly in a low-humidity environment. Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent "browning" (oxidation to quinone imine derivatives).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conversion of the amine (

) to the hydrochloride salt (

) significantly deshields the aromatic protons due to the electron-withdrawing nature of the cationic nitrogen.[1]

H NMR Data (400 MHz, DMSO-d6)

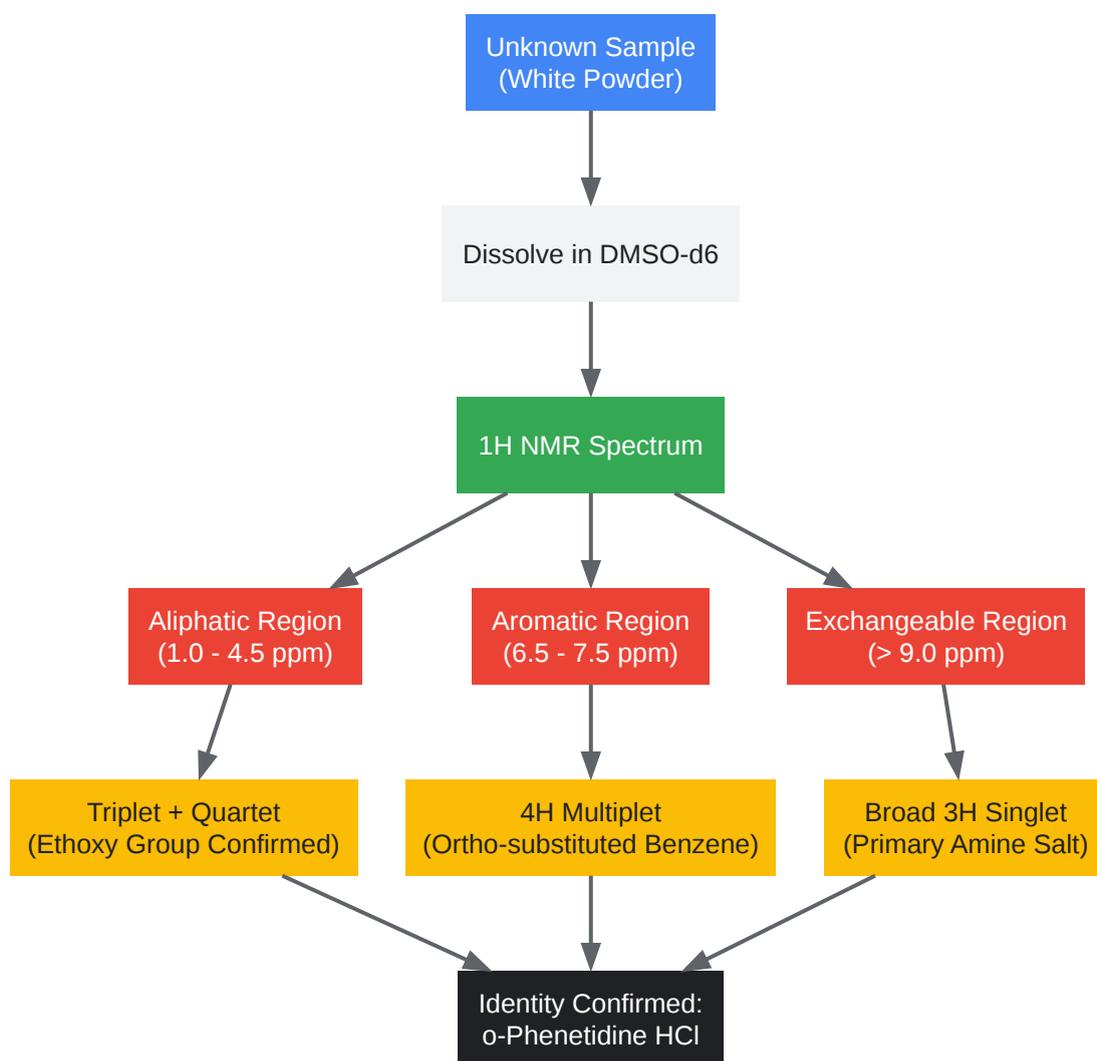
Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.35 – 1.42	Triplet ()	3H		Methyl group of the ethoxy tail.[1] Coupling Hz.[1]
4.08 – 4.15	Quartet ()	2H		Methylene protons deshielded by Oxygen.[1]
6.90 – 7.05	Multiplet ()	2H	Ar-H (3,[5] 5)	Ring protons meta/para to the ethoxy group.[1]
7.15 – 7.30	Multiplet ()	2H	Ar-H (4,[5] 6)	Ring protons ortho/para to the ammonium group (deshielded).[1]
9.50 – 10.20	Broad Singlet ()	3H		Diagnostic Peak. Disappears with shake.[1]

C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (, ppm)	Assignment	Carbon Type
14.6		Primary aliphatic
64.2		Secondary aliphatic (Ether)
113.5	Ar-C (3)	Aromatic CH
120.8	Ar-C (5)	Aromatic CH
123.5	Ar-C (1)	Quaternary (C-N)
127.9	Ar-C (4)	Aromatic CH
129.1	Ar-C (6)	Aromatic CH
150.5	Ar-C (2)	Quaternary (C-O)

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure using NMR connectivity.



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Caption: Logical workflow for structural confirmation via ¹H NMR in DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is dominated by the ammonium band, which is distinct from the free base doublet.[1]

Wavenumber ()	Intensity	Functional Group	Vibrational Mode
2600 – 3200	Strong, Broad		Ammonium N-H stretching (overlaps C-H).[1]
~2000 – 2500	Medium		"Amine Salt" combination bands/overtones.
1580, 1500	Medium	Ar	Aromatic ring skeletal vibrations.
1240 – 1250	Strong		Aryl alkyl ether C-O asymmetric stretch.[1]
1040 – 1050	Medium		Alkyl ether symmetric stretch.[1]
740 – 750	Strong	Ar-H	Out-of-plane bending (Ortho-substitution).[1]

Mass Spectrometry (MS)

In standard EI (Electron Impact) or ESI (Electrospray Ionization), the hydrochloride salt dissociates.[1] The spectrum observed is typically that of the cationic free base (

).[1]

- Ionization Mode: ESI+ (Preferred for salts) or EI (70 eV).[1]

- Molecular Ion:

137 (

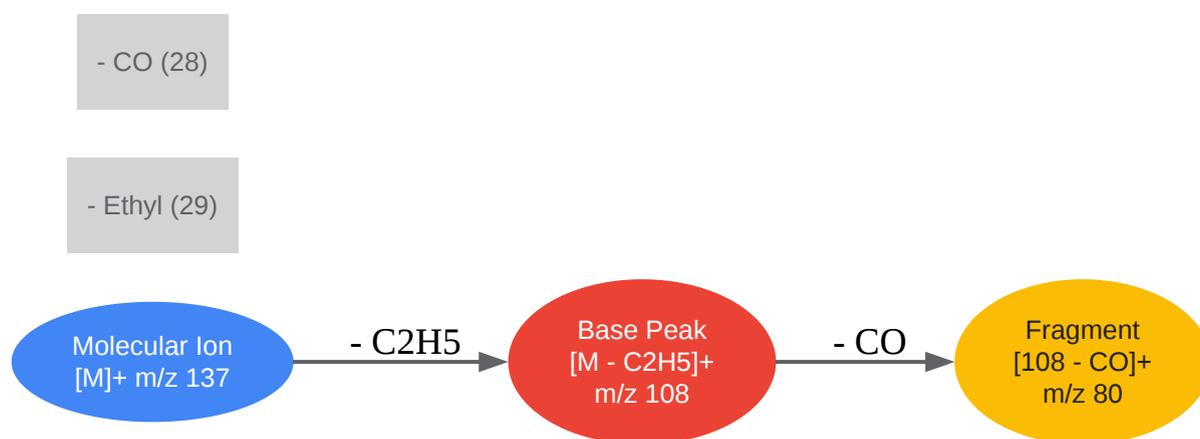
in EI) or 138 (

in ESI).[1]

Fragmentation Pattern (EI)

The fragmentation follows a characteristic "Ethoxy" cleavage pathway.[1]

- Base Peak (108): Loss of the ethyl group (C₂H₅, mass 29).[1] This is the most abundant ion.[1]
- Secondary Fragment (80): Loss of Carbon Monoxide (CO, mass 28) from the 108 fragment.[1]
- Minor Fragment (109): Hydrogen rearrangement during ethyl loss.[1]



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Caption: Primary fragmentation pathway of o-phenetidine (EI-MS).

Regulatory & Safety Context

As a researcher, you must handle this compound as a Mutagenic Impurity.[1]

- ICH M7 Classification: Class 2 or 3 (depending on specific mutagenicity data availability, but generally treated as a structural alert for genotoxicity due to the aniline moiety).[1]
- Analytical Thresholds: In pharmaceutical analysis, this compound must often be quantified at ppm levels (TTC limit ~1.5 g/day for chronic treatment).[1]
- Interference: In HPLC-UV, o-phenetidine elutes closely to paracetamol related substances. [1] Use the spectral data above (specifically the UV max at ~235 nm and ~287 nm) to distinguish it.

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